

Magnetic Properties of Tantalum Silicide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tantalum silicide*

Cat. No.: *B078852*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tantalum silicide compounds, a class of intermetallic materials, are attracting significant interest due to their potential applications in various technological fields. Their unique combination of properties, including high melting points, excellent thermal stability, and compatibility with silicon-based electronics, makes them promising candidates for use in microelectronics, high-temperature coatings, and other advanced applications. A thorough understanding of their magnetic properties is crucial for the successful integration of these materials into novel devices. This technical guide provides a comprehensive overview of the magnetic characteristics of two prominent **tantalum silicide** compounds: tantalum disilicide ($TaSi_2$) and pentatantalum trisilicide (Ta_5Si_3).

Tantalum Disilicide ($TaSi_2$)

Tantalum disilicide is the most studied compound in the tantalum-silicon system. It primarily exists in a hexagonal C40 crystal structure.

Superconductivity

The most significant magnetic property of $TaSi_2$ is its superconductivity at low temperatures. Experimental studies have confirmed that $TaSi_2$ is a type-I superconductor. The

superconducting transition temperature (T_c) and the critical magnetic field at zero temperature ($H_c(0)$) are key parameters characterizing its superconducting state.

Property	Single Crystal TaSi_2	Sputtered Film TaSi_2
Superconducting Transition Temperature (T_c)	~0.353 K	4.4 K
Critical Magnetic Field at 0 K ($H_c(0)$)	2.98 mT	Not specified

Table 1: Superconducting Properties of TaSi_2

The variation in T_c between single crystals and sputtered films highlights the influence of material form and synthesis methods on the superconducting properties.

Paramagnetism and Non-Magnetic Ground State

Above its superconducting transition temperature, tantalum disilicide exhibits weak magnetic behavior. Theoretical calculations based on the Materials Project database predict that TaSi_2 is non-magnetic in its ground state, with a total magnetization of 0.00 μB per formula unit. This suggests that in its normal state, TaSi_2 is likely a Pauli paramagnet, a common characteristic of metallic systems where the weak paramagnetism arises from the alignment of the spins of conduction electrons in an external magnetic field.

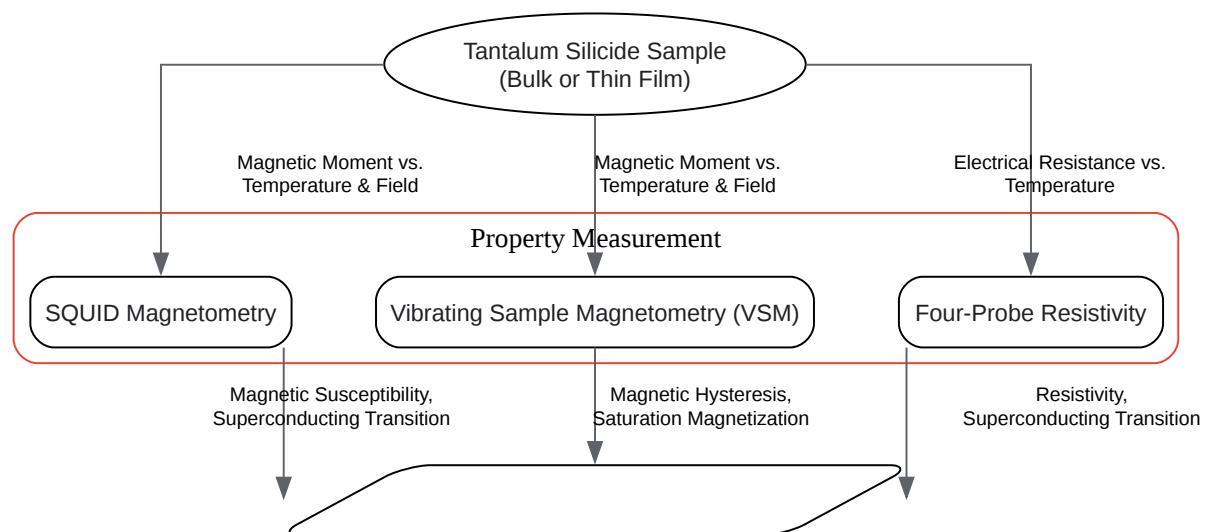
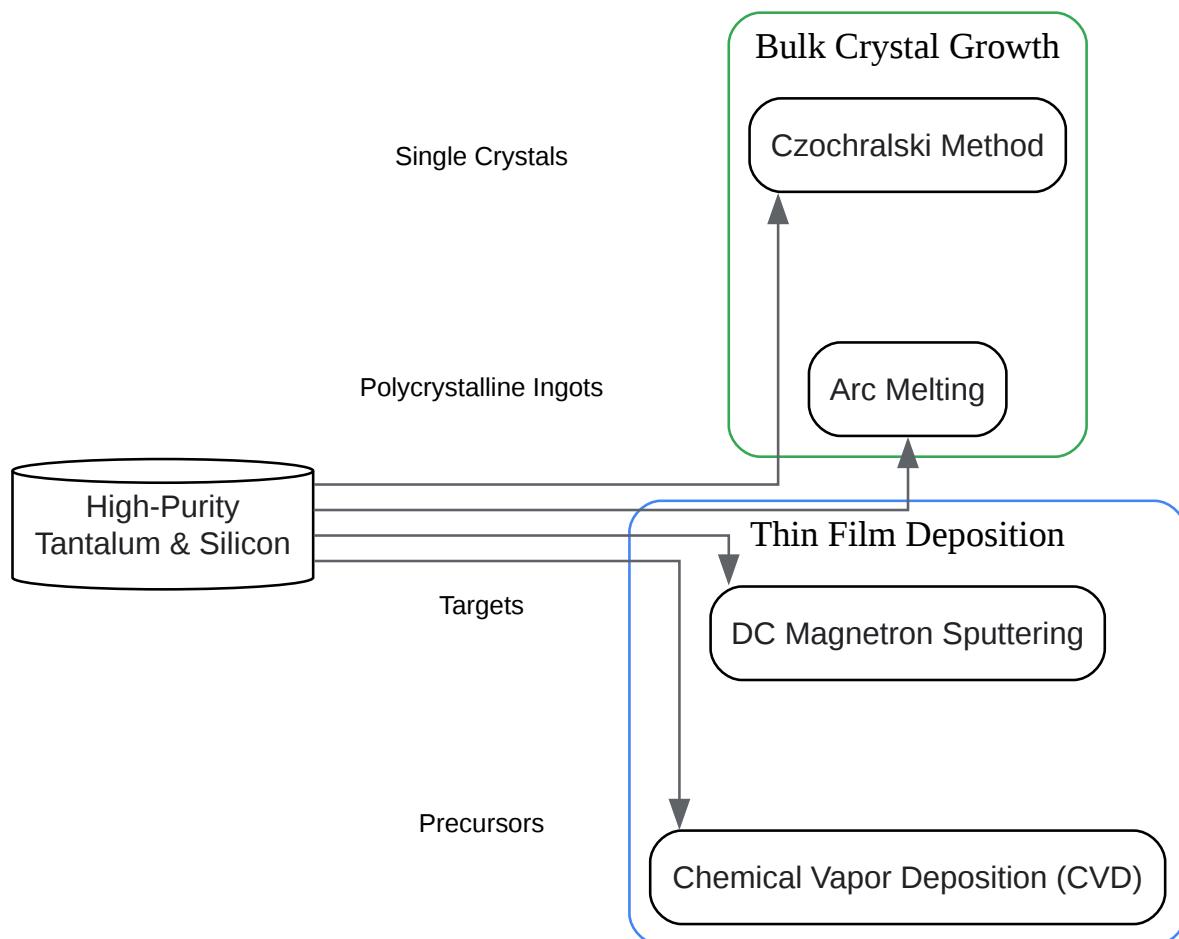
Pentatantalum Trisilicide (Ta_5Si_3)

Pentatantalum trisilicide is another important phase in the Ta-Si system and can exist in several crystal structures, including the tetragonal D8m (W_5Si_3 -type), tetragonal D8I (Cr_5B_3 -type), and hexagonal D8₈ (Mn_5Si_3 -type) structures.

Magnetic Properties: An Area for Future Research

Currently, there is a notable lack of direct experimental data on the magnetic properties of Ta_5Si_3 . Theoretical studies have focused on its thermodynamic and electronic properties but have not yet fully explored its magnetic behavior.

However, valuable insights can be inferred from isostructural compounds, particularly those with the Mn_5Si_3 -type (D_{8_8}) hexagonal structure.



Analogy with Isostructural Compounds: The Case of Mn_5Si_3

Manganese silicide (Mn_5Si_3) is known to exhibit complex magnetic ordering. At room temperature, it is paramagnetic. Upon cooling, it undergoes a transition to an antiferromagnetic state at a Néel temperature (T_N) of approximately 60-100 K. This suggests that the D_{8_8} phase of Ta_5Si_3 could potentially exhibit similar magnetic ordering phenomena. The presence of tantalum, a 5d transition metal, could lead to interesting magnetic behavior due to stronger spin-orbit coupling compared to 3d metals like manganese. Further experimental investigation, particularly neutron diffraction and magnetic susceptibility measurements, is crucial to elucidate the intrinsic magnetic properties of Ta_5Si_3 .

Experimental Protocols

The characterization of the magnetic properties of **tantalum silicide** compounds involves a suite of experimental techniques for material synthesis and property measurement.

Synthesis of Tantalum Silicide Compounds

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Magnetic Properties of Tantalum Silicide Compounds: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078852#magnetic-properties-of-tantalum-silicide-compounds\]](https://www.benchchem.com/product/b078852#magnetic-properties-of-tantalum-silicide-compounds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com